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Compound of Interest

Compound Name: Serelaxin

Cat. No.: B13411825 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a centralized resource to understand the clinical development of Serelaxin,

with a particular focus on the unexpected lack of mortality benefit observed in the large-scale

RELAX-AHF-2 trial.

Frequently Asked Questions (FAQs)
Q1: What is Serelaxin and what is its proposed mechanism of action?

Serelaxin is a recombinant form of human relaxin-2, a naturally occurring peptide hormone.[1]

[2] Its primary mechanism of action is mediated through binding to the relaxin family peptide

receptor 1 (RXFP1), a G protein-coupled receptor. This interaction triggers a cascade of

intracellular signaling pathways, leading to several physiological effects relevant to acute heart

failure (AHF), including:

Vasodilation: Serelaxin promotes the production of nitric oxide (NO) and activates the cyclic

adenosine monophosphate (cAMP) pathway, leading to relaxation of blood vessels, reduced

vascular resistance, and improved blood flow.

Renal Effects: It increases renal blood flow and the glomerular filtration rate.[1][3]

Cardiac Effects: Serelaxin can increase cardiac output and has shown anti-fibrotic and anti-

inflammatory properties in preclinical models.[2][4][5]
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Q2: What were the key findings of the RELAX-AHF trial?

The earlier Phase III RELAX-AHF trial showed promising results. While it did not meet one of

its primary endpoints for dyspnea relief (Likert scale), it did show a significant improvement in

another primary dyspnea endpoint (visual analogue scale).[6] Notably, a pre-specified safety

endpoint analysis revealed a significant 37% reduction in all-cause mortality at 180 days in

patients treated with Serelaxin compared to placebo.[7][8][9]

Q3: Why was the larger RELAX-AHF-2 trial conducted?

The RELAX-AHF-2 trial was designed to confirm the promising mortality benefit observed in the

RELAX-AHF trial.[10] Due to the unexpected nature of the mortality finding in the first trial,

regulatory agencies required a larger, more robust study to definitively assess the effect of

Serelaxin on cardiovascular mortality in patients with AHF.[8][11]

Q4: What were the primary outcomes of the RELAX-AHF-2 trial?

Contrary to the findings of RELAX-AHF, the RELAX-AHF-2 trial failed to demonstrate a

mortality benefit.[12][13] There was no significant difference in the primary endpoint of

cardiovascular death at 180 days between the Serelaxin and placebo groups.[7][12]

Additionally, Serelaxin did not significantly reduce the incidence of worsening heart failure at 5

days, the other primary endpoint.[8][12]

Q5: What are the potential reasons for the conflicting results between the two large-scale

trials?

Several hypotheses have been proposed to explain the discrepancy between the RELAX-AHF

and RELAX-AHF-2 trial outcomes:

The "Play of Chance": The mortality benefit observed in the smaller RELAX-AHF trial may

have been a chance finding.[7]

Patient Population Differences: There may have been subtle but clinically meaningful

differences in the baseline characteristics and risk profiles of the patients enrolled in the two

trials.[7] For instance, a higher rate of non-cardiovascular deaths was observed in RELAX-

AHF-2.[7]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23141816/
https://www.benchchem.com/product/b13411825?utm_src=pdf-body
https://www.tctmd.com/news/relax-ahf-2-lack-benefit-serelaxin-acute-hf-still-puzzle-investigators
https://www.medscape.com/viewarticle/917125
https://www.hcplive.com/view/serelaxin-shows-promise-in-treating-acute-heart-failure
https://pubmed.ncbi.nlm.nih.gov/28452195/
https://www.benchchem.com/product/b13411825?utm_src=pdf-body
https://www.medscape.com/viewarticle/917125
https://www.fiercebiotech.com/biotech/novartis-serelaxin-misses-endpoint-phase-3-heart-failure-trial
https://www.2minutemedicine.com/the-relax-ahf-2-trial-serelaxin-provides-no-mortality-benefit-in-acute-heart-failure-patients/
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2017/05/07/16/09/RELAX-AHF-2
https://www.benchchem.com/product/b13411825?utm_src=pdf-body
https://www.tctmd.com/news/relax-ahf-2-lack-benefit-serelaxin-acute-hf-still-puzzle-investigators
https://www.2minutemedicine.com/the-relax-ahf-2-trial-serelaxin-provides-no-mortality-benefit-in-acute-heart-failure-patients/
https://www.benchchem.com/product/b13411825?utm_src=pdf-body
https://www.medscape.com/viewarticle/917125
https://www.2minutemedicine.com/the-relax-ahf-2-trial-serelaxin-provides-no-mortality-benefit-in-acute-heart-failure-patients/
https://www.tctmd.com/news/relax-ahf-2-lack-benefit-serelaxin-acute-hf-still-puzzle-investigators
https://www.tctmd.com/news/relax-ahf-2-lack-benefit-serelaxin-acute-hf-still-puzzle-investigators
https://www.tctmd.com/news/relax-ahf-2-lack-benefit-serelaxin-acute-hf-still-puzzle-investigators
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13411825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Standard of Care Evolution: Changes in the standard of care for acute heart failure between

the two trials could have influenced the outcomes.

Troubleshooting Guides for Experimental Design
This section provides guidance for researchers designing experiments related to relaxin-like

peptides and their cardiovascular effects.

Issue: Difficulty in replicating the mortality benefit seen in the initial Serelaxin trial.

Troubleshooting Steps:

Re-evaluate Preclinical Models: Ensure that the animal models used accurately reflect the

pathophysiology of acute heart failure in the target human population.

Subgroup Analysis: Analyze data from the RELAX-AHF and RELAX-AHF-2 trials to identify

any patient subgroups that may have responded differently to Serelaxin. This could inform

the selection criteria for future studies.

Endpoint Selection: Consider alternative or additional endpoints beyond mortality that may

capture the clinical benefits of Serelaxin, such as markers of organ protection (renal and

hepatic function), inflammation, and fibrosis.[14]

Dosing and Administration: The 48-hour infusion of Serelaxin might not be the optimal

regimen.[15] Future studies could explore different dosing strategies, including longer

infusion durations or combination therapies.

Issue: Inconsistent results in in-vitro signaling pathway studies.

Troubleshooting Steps:

Cell Line Selection: The expression of the RXFP1 receptor can vary significantly between

different cell types.[16] Use cell lines with confirmed high expression of RXFP1 or primary

cells relevant to the cardiovascular system.

Ligand Purity and Activity: Ensure the recombinant Serelaxin used is of high purity and

biological activity.
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Assay Conditions: Optimize assay conditions, including cell density, serum concentration,

and stimulation time, as these can influence signaling outcomes.

Receptor Desensitization: Be aware of potential receptor desensitization with prolonged

exposure to Serelaxin, which could affect downstream signaling.

Data Presentation
Table 1: Key Efficacy Outcomes of the RELAX-AHF and RELAX-AHF-2 Trials

Endpoint RELAX-AHF RELAX-AHF-2

Primary Endpoint: Dyspnea

Improvement (VAS AUC)

Statistically significant

improvement (p=0.007)[6]
Not a primary endpoint

Primary Endpoint: Dyspnea

Improvement (Likert Scale)
No significant difference[6] Not a primary endpoint

Primary Endpoint:

Cardiovascular Death at Day

180

Not a primary endpoint
No significant difference (HR

0.98, p=0.77)[8][12]

Primary Endpoint: Worsening

Heart Failure at Day 5
Not a primary endpoint

No significant difference (HR

0.89, p=0.19)[8][12]

All-Cause Mortality at Day 180

(Safety Endpoint)
37% reduction (HR 0.63)[6] No significant difference

Table 2: Key Demographics and Baseline Characteristics of Trial Participants
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Characteristic RELAX-AHF (n=1,161) RELAX-AHF-2 (n=6,545)

Mean Age (years) ~72[9] 73[13]

Female (%) Not specified 40%[13]

Systolic Blood Pressure ≥125

mmHg
Inclusion criterion[17] Inclusion criterion[13]

Impaired Renal Function Inclusion criterion[17]
Inclusion criterion (eGFR 25-

75 ml/min/1.73 m²)[13]

Experimental Protocols
Protocol: RELAX-AHF-2 Clinical Trial Design

Study Design: A multicenter, randomized, double-blind, placebo-controlled, event-driven

Phase III trial.[10]

Patient Population: Patients hospitalized for acute heart failure with dyspnea, congestion on

chest radiograph, increased natriuretic peptide levels, mild-to-moderate renal insufficiency,

and a systolic blood pressure of ≥125 mmHg.[8][10]

Intervention: A 48-hour intravenous infusion of Serelaxin (30 μg/kg per day) or placebo, in

addition to standard care.[7][8]

Primary Endpoints:

Time to cardiovascular death through day 180.[10]

Time to the first occurrence of worsening heart failure through day 5.[10]

Key Secondary Endpoints: All-cause mortality at 180 days, a composite of cardiovascular

mortality or rehospitalization for heart or renal failure at 180 days, and length of in-hospital

stay.[10]

Mandatory Visualizations
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Caption: Simplified signaling pathway of Serelaxin leading to vasodilation.
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Caption: Experimental workflow of the RELAX-AHF-2 clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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